molecular formula C17H23N5O B2559783 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921165-51-7

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2559783
CAS No.: 921165-51-7
M. Wt: 313.405
InChI Key: PLXNODRJTJCUGK-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a p-tolyl group, and a tetrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolyl hydrazine with sodium azide under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate intermediate.

    Formation of the Amide Bond: The final step involves coupling the tetrazole intermediate with a propanoyl chloride derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles or amides.

Scientific Research Applications

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide
  • 3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
  • 3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Uniqueness

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is unique due to its combination of a cyclopentyl group, a p-tolyl group, and a tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide, with the CAS number 921165-51-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.

The molecular formula of this compound is C17H23N5OC_{17}H_{23}N_{5}O with a molecular weight of 313.4 g/mol. The structure features a cyclopentyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC17H23N5OC_{17}H_{23}N_{5}O
Molecular Weight313.4 g/mol
CAS Number921165-51-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including receptors involved in neurological and inflammatory pathways. The tetrazole ring may facilitate binding to these targets due to its ability to mimic carboxylic acid functionalities, which are common in many biologically active compounds.

Antinociceptive Effects

A study examined the antinociceptive properties of related tetrazole compounds, suggesting that the incorporation of the tetrazole ring enhances analgesic activity. This effect is likely mediated through modulation of pain pathways in the central nervous system.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Pain Management
    • Objective : To evaluate the efficacy of tetrazole derivatives in pain relief.
    • Method : Animal models were used to assess pain response after administration of the compound.
    • Results : Significant reduction in pain response was observed, indicating strong antinociceptive properties.
  • Inflammation Model
    • Objective : To investigate the anti-inflammatory potential.
    • Method : In vitro assays were performed to measure cytokine levels in response to treatment.
    • Results : The compound significantly lowered levels of TNF-alpha and IL-6, suggesting anti-inflammatory activity.

Properties

IUPAC Name

3-cyclopentyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-6-9-15(10-7-13)22-16(19-20-21-22)12-18-17(23)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNODRJTJCUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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